2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol
Description
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol is a polycyclic aromatic alcohol featuring a naphthalene moiety fused with a methyl-substituted cyclopentanol ring. Its structure comprises a partially saturated cyclopentane ring (envelope conformation) fused to the planar naphthalene system, with a hydroxyl group at position 1 and a methyl group at position 2. This compound is structurally related to ketone precursors like 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS 150096-57-4), which is often reduced to yield the alcohol . The methyl group introduces steric and electronic effects that influence intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for its crystallographic behavior and applications in materials science .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9,14-15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAPDKSFSSCLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447225 | |
| Record name | 1H-Benz[e]inden-1-ol, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163801-85-2 | |
| Record name | 1H-Benz[e]inden-1-ol, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and naphthalene derivatives in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including alkylation, cyclization, and reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol has been studied for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activities.
Case Study: Antipsychotic Properties
Research indicates that derivatives of polycyclic aromatic hydrocarbons, including compounds similar to this compound, can serve as antipsychotic agents. For instance, thioxanthene derivatives have shown efficacy in treating schizophrenia and other mental disorders. The specific interactions and mechanisms through which these compounds exert their effects are under investigation, with a focus on their impact on neurotransmitter systems .
Organic Synthesis
The compound serves as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.
Synthesis Example
A notable synthetic route involves the reduction of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one to yield the corresponding alcohol. This transformation is typically achieved using lithium aluminum hydride (LiAlH₄) as a reducing agent under controlled conditions.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical characteristics.
Biological Studies
Due to its structural features, this compound is being explored for its biological activity against various pathogens and its potential use as a scaffold for drug design.
Data Tables
| Study Focus | Findings |
|---|---|
| Antipsychotic Activity | Potential efficacy as an antipsychotic agent; further studies needed on mechanisms |
| Organic Synthesis | Effective intermediate for synthesizing complex organic compounds |
| Material Applications | Potential use in developing specialized polymers and coatings |
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol
- Structure: Lacks the methyl group at position 2, resulting in a simpler cyclopentanol-naphthalene system.
- Crystal Packing : Forms O–H⋯O hydrogen bonds (2.71 Å) and weak C–H⋯π interactions (centroid distance: 3.898 Å), creating an R(4) ring motif. The cyclopentane ring adopts an envelope conformation .
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- Structure : Ketone counterpart of the target alcohol (C14H12O vs. C14H14O).
- Physical Properties : Boiling point = 350°C, density = 1.2 g/cm³, and molecular weight = 196.25 g/mol .
- Reactivity : Serves as a precursor for the alcohol via reduction. Its carbonyl group enables participation in condensation reactions (e.g., with Lawesson’s reagent to form thiones) .
2-Ethylidene-1H-cyclopenta[b]naphthalen-3-one
- Structure : Contains an ethylidene group (C=CH2) instead of a methyl group, increasing steric bulk.
- Molecular Formula : C15H12O, molecular weight = 208.25 g/mol.
- Applications : The α,β-unsaturated ketone system enhances reactivity in Diels-Alder reactions compared to saturated analogues .
Physicochemical Properties
*Calculated based on analogous structures.
Biological Activity
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (CAS Number: 163801-85-2) is an organic compound characterized by a complex polycyclic structure. It is a derivative of naphthalene, featuring a cyclopentane ring fused to the naphthalene core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.
- Molecular Formula : C14H14O
- Molecular Weight : 198.26 g/mol
- LogP : 3.0654 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 20.23 Ų
Synthesis
The synthesis of this compound typically involves cyclization reactions using cyclopentadiene and naphthalene derivatives under acidic conditions. The process can be optimized for industrial applications through continuous flow reactors, ensuring high yield and purity of the final product .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to alterations in their activity and subsequent biological effects. However, detailed studies are required to elucidate the exact mechanisms involved.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Potential Anticancer Effects : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, indicating that further exploration of this compound could reveal similar properties.
Case Studies and Research Findings
Several studies have reported on the biological activities associated with compounds structurally related to this compound:
- Antioxidant Activity :
- Antimicrobial Studies :
- Cytotoxicity Assays :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | Ketone derivative | Potential anticancer properties |
| 2-Methyl-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ol | Similar polycyclic structure | Antimicrobial activity |
| Indanone | Related naphthalene derivative | Antioxidant and cytotoxic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
